molecular formula C21H24N4O2 B5491056 (4-methoxy-3,5-dimethylphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone

(4-methoxy-3,5-dimethylphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone

Cat. No.: B5491056
M. Wt: 364.4 g/mol
InChI Key: ROXRSSIIGZBRPJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a methoxy group (OCH3), a dimethylphenyl group (C6H4(CH3)2), a pyrrolo[2,3-d]pyrimidin-4-yl group, and a piperidin-3-yl group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[2,3-d]pyrimidin-4-yl group, for example, is a bicyclic structure with a pyrrole ring fused to a pyrimidine ring .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various functional groups present in its structure. For instance, the methoxy group could potentially undergo reactions such as demethylation, while the pyrrolo[2,3-d]pyrimidin-4-yl group could participate in reactions such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on factors such as its molecular structure, polarity, and the presence of functional groups. For example, the presence of a methoxy group could potentially increase the compound’s solubility in polar solvents .

Future Directions

Compounds with similar structures have shown promise in various areas of research, particularly in the development of new pharmaceuticals . Further studies could explore the potential applications of this compound in medicinal chemistry or other fields.

Properties

IUPAC Name

(4-methoxy-3,5-dimethylphenyl)-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-13-9-16(10-14(2)19(13)27-3)18(26)15-5-4-8-25(11-15)21-17-6-7-22-20(17)23-12-24-21/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXRSSIIGZBRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2CCCN(C2)C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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